molecular formula C7H9NO3 B011702 N-(2-hydroxyethyl)furan-2-carboxamide CAS No. 107973-15-9

N-(2-hydroxyethyl)furan-2-carboxamide

Cat. No. B011702
CAS RN: 107973-15-9
M. Wt: 155.15 g/mol
InChI Key: XKWFESAEHWOKSH-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)furan-2-carboxamide, also known as HU-211, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Israeli researchers led by Dr. Raphael Mechoulam. HU-211 is a non-psychoactive compound that has been shown to have anti-inflammatory, neuroprotective, and analgesic effects.

Mechanism Of Action

The exact mechanism of action of N-(2-hydroxyethyl)furan-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain sensation, inflammation, and neuronal function. N-(2-hydroxyethyl)furan-2-carboxamide has been shown to modulate the activity of CB1 and CB2 receptors, which are part of the endocannabinoid system.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function in animal models. N-(2-hydroxyethyl)furan-2-carboxamide has also been shown to have analgesic effects and has been studied for its potential use in treating chronic pain.

Advantages And Limitations For Lab Experiments

N-(2-hydroxyethyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively studied for its pharmacological properties, making it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, N-(2-hydroxyethyl)furan-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental setups. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N-(2-hydroxyethyl)furan-2-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of N-(2-hydroxyethyl)furan-2-carboxamide and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with ethylene oxide in the presence of a base catalyst. The resulting product is then acylated with a suitable amine to yield N-(2-hydroxyethyl)furan-2-carboxamide.

Scientific Research Applications

N-(2-hydroxyethyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications in various medical conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-hydroxyethyl)furan-2-carboxamide has also been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(2-hydroxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-4-3-8-7(10)6-2-1-5-11-6/h1-2,5,9H,3-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWFESAEHWOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148344
Record name 2-Furancarboxamide, N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)furan-2-carboxamide

CAS RN

107973-15-9
Record name 2-Furancarboxamide, N-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107973159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxamide, N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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